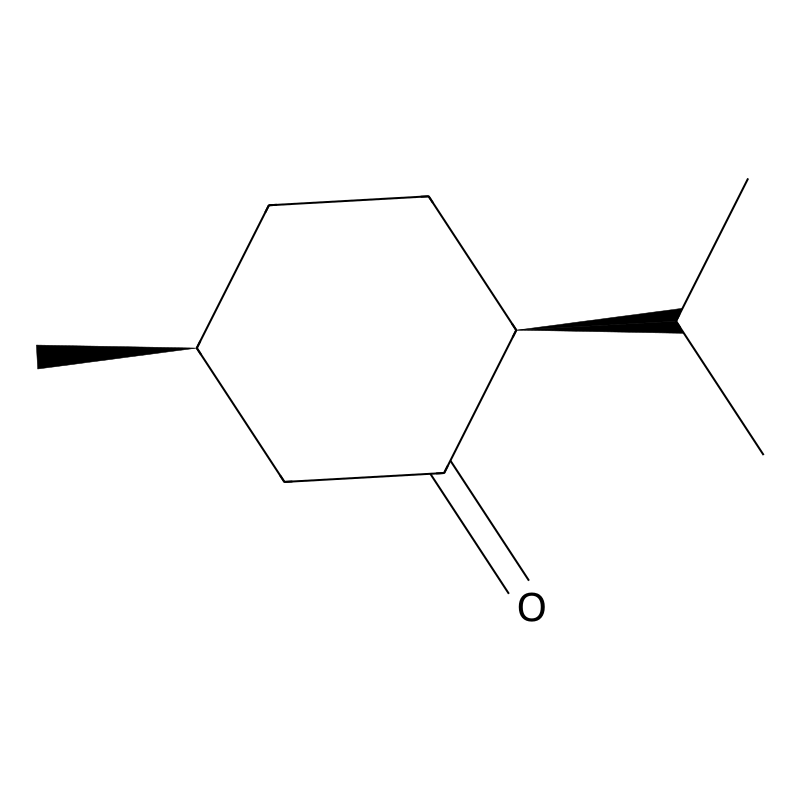Isomenthone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Isomeric SMILES
Isomenthone is a monoterpenoid compound with the molecular formula and a molecular weight of approximately 154.25 g/mol. It is categorized as a ketone, specifically a menthone derivative, and exists in two diastereomeric forms due to its two asymmetric carbon centers. The compound is characterized by its unique structure, which includes a cyclohexanone ring with methyl and isopropyl groups positioned at the 1 and 4 positions, respectively. Isomenthone can be found in nature, particularly in essential oils of various plants, contributing to their aromatic properties .
The metabolic pathways of isomenthone involve its reduction to menthol and conjugation with glucuronic acid, which facilitates excretion via urine .
Isomenthone exhibits various biological activities that have been studied for potential therapeutic applications. It has been noted for its low acute toxicity, with an oral median lethal dose (LD50) greater than 2000 mg/kg in rat studies, suggesting a favorable safety profile . Furthermore, it has demonstrated no sensitization reactions in human tests at concentrations up to 8%, indicating minimal allergenic potential .
In terms of pharmacological effects, some studies suggest that isomenthone may possess antimicrobial properties, although more research is needed to fully elucidate its biological mechanisms and therapeutic potential .
Isomenthone can be synthesized through several methods:
- Isomerization of Menthone: The most common laboratory method involves the acid-catalyzed conversion of menthone to isomenthone using ion-exchange resins as catalysts. This process allows for the selective formation of isomenthone from its precursor .
- Hydrogenation Reactions: Isomenthone can also be produced via hydrogenation processes where specific conditions are maintained to favor the formation of this compound from other menthone derivatives .
- Extraction from Natural Sources: Isomenthone can be isolated from essential oils derived from plants where it occurs naturally, although this method may not yield high purity levels compared to synthetic methods.
Isomenthone finds applications in various industries due to its pleasant odor and flavor profile:
- Flavoring Agent: It is used in food products as a flavor enhancer due to its minty aroma.
- Fragrance Industry: Isomenthone serves as an ingredient in perfumes and cosmetics, contributing to their scent profiles.
- Pharmaceuticals: Its potential therapeutic properties make it a candidate for further research in drug development.
Isomenthone shares structural similarities with several other compounds within the menthane family. Here are some notable comparisons:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Menthone | Commonly found in mint oils; used as a flavoring agent. | |
| Neomenthol | A hydrogenated derivative of menthone; known for its cooling effect. | |
| Menthol | Widely used for its cooling sensation; derived from menthone or isomenthone. | |
| Carvone | Has a distinct caraway scent; used in flavoring and fragrances. |
Uniqueness of Isomenthone: Isomenthone's unique configuration (cis-configuration) differentiates it from menthone (trans-configuration), leading to distinct olfactory properties and potential variations in biological activity. Its specific applications in flavoring and fragrance further highlight its significance within the terpenoid family.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Density
UNII
11T7AFM2DS
Wikipedia
Use Classification
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes







